Secalonic acid
Description
General Classification and Structural Features
Secalonic acids are broadly classified within a larger group of natural pigments known as ergochromes. wikipedia.org
Ergochromes are a family of secondary metabolite mycotoxins, initially isolated as major ergot pigments from the fungus Claviceps purpurea, which parasitizes rye grasses. wikipedia.org Secalonic acids are specifically identified as xanthone (B1684191) derivatives, closely related to other ergochromes such as ergoflavin (B1253683) and ergochrysin A. wikipedia.org Xanthones themselves are tricyclic compounds featuring two benzene (B151609) rings fused to a pyrone ring, and their structural versatility is enhanced by various substitutions, including methoxy, hydroxy, and prenyl groups. nih.gov
A defining characteristic of secalonic acids is their dimeric tetrahydroxanthone core skeleton. nih.govmdpi.com This means they are composed of two tetrahydroxanthone units linked together. nih.govmdpi.com The 2,2'-biaryl linkage is a common feature in many secalonic acids, and X-ray analysis of secalonic acid A has shown this linkage to be nonplanar, with an angle of 36.5° between the two biphenyl (B1667301) planes. wikipedia.org The methyl and methoxycarbonyl substituents in all known secalonic acids are found to be trans to each other. wikipedia.org
Diversity of this compound Isomers and Analogues
The this compound family exhibits significant structural diversity, primarily through variations in their dimeric linkages and stereochemistry.
To date, at least twenty-two members of the ergochrome family, including various secalonic acids, have been isolated and structurally identified. wikipedia.org The series of secalonic acids extends from A to M and beyond, with new derivatives continually being discovered. wikipedia.orgclockss.org For instance, secalonic acids A, B, and C were initially isolated from Claviceps purpurea. google.com this compound D, an enantiomer of this compound A, is a major environmental toxin isolated from Penicillium oxalicum. wikipedia.orgnih.gov this compound E, another enantiomer of this compound A, has been found in Phoma terrestris, while this compound F comes from Aspergillus aculeatus, and this compound G from Pyrenochaeta terrestris. wikipedia.org More recently, secalonic acids J-M have been isolated from marine-derived fungi such as Penicillium oxalicum. clockss.org
Table 1: Selected this compound Isomers and Their Primary Fungal Sources
| This compound Isomer | Primary Fungal Source(s) |
| This compound A | Claviceps purpurea, Aspergillus, Penicillium, Diaporthe searlei, Setophoma terrestris wikipedia.orgmdpi.comontosight.ai |
| This compound B | Claviceps purpurea, Penicillium wikipedia.orgmdpi.comgoogle.com |
| This compound C | Claviceps purpurea, Penicillium oxalicum wikipedia.orggoogle.comnih.gov |
| This compound D | Penicillium oxalicum, Claviceps purpurea, Aspergillus aculeatus, Aspergillus aculeatinus, Aspergillus sp. wikipedia.orgnih.govmdpi.comnih.gov |
| This compound E | Phoma terrestris, Claviceps purpurea wikipedia.orgnih.govmycocentral.eunih.gov |
| This compound F | Aspergillus aculeatus, Penicillium chrysogenum wikipedia.orgmdpi.comchem960.com |
| This compound G | Pyrenochaeta terrestris, Setophoma terrestris wikipedia.orgmdpi.comnih.gov |
| This compound H | Penicillium oxalicum clockss.org |
| This compound I | Penicillium oxalicum clockss.orgnih.gov |
| This compound J-M | Penicillium oxalicum (marine-derived) clockss.org |
While many secalonic acids feature a 2,2'-linkage between their tetrahydroxanthone units, other linkage variations are also observed in nature, including 2,4'- and 4,4'-linked secalonic acids. nih.govgoogle.comresearchgate.net Examples include penicillixanthone A, a 2,4'-linked isomer, and talaroxanthone (this compound E), which can be 4,4'-linked. nih.gov These linkage isomers can interconvert, particularly in polar solvents like acetonitrile (B52724) and dimethyl sulfoxide, a phenomenon referred to as "shapeshifting" properties. nih.govresearchgate.netgoogleapis.com This isomerization can occur at room temperature, leading to a mixture of 2,2'-, 2,4'-, and 4,4'-linked forms from an initial 2,2'-linked isomer. researchgate.net
Historical Context of Discovery and Initial Characterization
The secalonic acids, as part of the ergochrome family, have a historical connection to ergotism, a mass poisoning caused by the consumption of grains contaminated by Claviceps purpurea in medieval Europe. wikipedia.org The toxic effects were attributed to both ergot alkaloids and mycotoxins like the ergochromes. wikipedia.org Secalonic acids were first isolated in 1960, and their intriguing biological activities quickly garnered attention. nih.govmdpi.com Initial characterization efforts, such as those by Stoll et al. in 1952, led to the discovery of this compound A from a fungus. clockss.org Early research also involved proving the 2,2'-linkages of secalonic acids A, B, C, and D using 1H-nuclear magnetic resonance. google.com Further studies using 13C-nuclear magnetic resonance confirmed that secalonic acids E and G also possess the 2,2'-linkage, and that secalonic acids D and F are enantiomers with similar linkages to A and G, respectively. google.comgoogleapis.com
Academic Significance in Mycotoxicology and Natural Product Research
The academic significance of secalonic acids spans two primary research domains: mycotoxicology, where their toxic effects are studied, and natural product research, focusing on their potential therapeutic applications.
Mycotoxicological Significance
Secalonic acids are classified as mycotoxins, secondary metabolites produced by various filamentous fungi, notably species within the Penicillium and Aspergillus genera. Penicillium oxalicum is a well-documented producer of this compound D (SAD), which is frequently found as a contaminant in agricultural commodities such as corn and other grains. nih.govnih.govnih.govuni-freiburg.de Aspergillus aculeatus is also known to produce this compound D. rna-society.org
This compound D (SAD) is particularly significant in mycotoxicology due to its teratogenic effects, specifically its ability to induce cleft palate in the offspring of exposed animal models. nih.govnih.govmycocentral.eu Research indicates that SAD can alter the nature and extent of transcription factor binding to the phorbol (B1677699) 12-O-tetradecanoate-13 acetate-response element (TRE) during palate development, suggesting a mechanism for its teratogenicity. mycocentral.eu Furthermore, SAD has demonstrated toxicity to chicken and mice embryos. rna-society.org
Studies on the acute toxicity of this compound D in mice have reported varying lethal dose 50 (LD50) values, indicating its potent biotoxic activity. The susceptibility can vary depending on the animal strain and sex, with males often showing greater susceptibility. nih.gov
Table 1: Reported LD50 Values for this compound D in Mice
| Compound | Animal Model | Route of Administration | LD50 Value (mg/kg) | Reference |
| This compound D | Mice | Intraperitoneal | 42 | nih.gov |
| This compound D | Mice | Intraperitoneal | 26.5 to 51.7 | nih.gov |
Beyond SAD, other this compound variants, including secalonic acids A, F, and G, have also exhibited strong biotoxic activity against animal, plant, or microbial cells, underscoring their broad mycotoxicological relevance. nih.gov
Natural Product Research Significance
Beyond their toxicological aspects, secalonic acids are recognized in natural product research for their diverse and intriguing biological activities, prompting investigations into their potential therapeutic applications. The this compound family, comprising dimers of six distinct monoxanthones (secalonic acids A–F), possesses a dimeric tetrahydroxanthenone skeleton, which is associated with a wide array of biological effects. science.govmdpi.com
Several this compound derivatives have demonstrated notable anticancer properties. This compound B, for instance, exhibits antitumor activity. nih.govnih.gov this compound D has shown potent cytotoxicity against human leukemia cell lines (HL60/K562) by down-regulating c-Myc and has been reported to inhibit DNA topoisomerase I. nih.govnih.govresearchgate.net Its enantiomer, this compound A, also possesses antitumor properties and has shown an ability to reduce colchicine (B1669291) toxicity in rat cortical neurons. nih.govnih.govresearchgate.net
The this compound family (SAF) as a whole has been highlighted for its broad anticancer activities, including the inhibition of DNA topoisomerase I and protein kinase C. science.govmdpi.com Specific research findings include:
This compound F (SAF) : Studies have shown that SAF can inhibit the proliferation and promote the apoptosis of HepG2 cells, thereby repressing the progression of hepatocellular carcinoma. This effect is mediated, in part, through the regulation of MARCH1 and its influence on the PI3K/AKT/β-catenin signaling pathway. science.govmdpi.com
This compound D (SAD) : SAD has been found to inhibit VEGF-mediated angiogenesis via the Akt/mTOR pathway in breast cancer models. mdpi.com
Novel Derivatives : A new this compound derivative, F-7, isolated from the endophytic fungus Aspergillus aculeatus, has exhibited strong cytotoxic activity against triple-negative breast cancer (TNBC) cells. science.govmdpi.com
Table 2: Cytotoxic Activity of Selected Secalonic Acids against Cancer Cell Lines
| Compound | Cell Line | IC50 Value (µM) | Reference |
| This compound D | HL60 | 0.38 | researchgate.net |
| This compound D | K562 | 0.43 | researchgate.net |
| This compound D | HL60/K562 | Potent | nih.govnih.gov |
| This compound F | HepG2 | 3.618 | |
| This compound F | Hep3B | 17.754 | |
| This compound derivative F-7 | MDA-MB-231 | 6.86 ± 0.09 | science.gov |
Beyond anticancer activities, secalonic acids also demonstrate antimicrobial potential. This compound F1, a 2,4′-linked derivative isolated from the endophytic fungus Periconia verrucosa, has shown promise as an antimicrobial agent, particularly against Staphylococcus aureus. It inhibits biofilm formation, causes morphological changes, and disrupts cell membrane integrity in the pathogen. Furthermore, in silico studies suggest that SF1 interacts with respiratory chain succinate (B1194679) dehydrogenase, affecting its activity.
Table 3: Antimicrobial Activity of this compound F1
| Compound | Target Organism | IC50 Value (µg/mL) | Reference |
| This compound F1 | Staphylococcus aureus | 7.6 |
The total syntheses of secalonic acids A and D have been accomplished, utilizing advanced synthetic methodologies such as copper(I)-mediated dimerization, which highlights their academic importance in synthetic organic chemistry and drug discovery efforts. nih.govnih.gov
Structure
2D Structure
Properties
IUPAC Name |
methyl 4,8,9-trihydroxy-3-methyl-1-oxo-7-(1,5,9-trihydroxy-10a-methoxycarbonyl-6-methyl-8-oxo-6,7-dihydro-5H-xanthen-2-yl)-3,4-dihydro-2H-xanthene-4a-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H30O14/c1-11-9-15(33)21-25(37)19-17(45-31(21,27(11)39)29(41)43-3)7-5-13(23(19)35)14-6-8-18-20(24(14)36)26(38)22-16(34)10-12(2)28(40)32(22,46-18)30(42)44-4/h5-8,11-12,27-28,35-40H,9-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFZJAYYORNVZNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C2=C(C3=C(C=CC(=C3O)C4=C(C5=C(C=C4)OC6(C(C(CC(=O)C6=C5O)C)O)C(=O)OC)O)OC2(C1O)C(=O)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H30O14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001017604, DTXSID50956725 | |
| Record name | Secalonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001017604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl 1,1',5,5',8,8'-hexahydroxy-6,6'-dimethyl-9,9'-dioxo-5,5',6,6',7,7',9,9'-octahydro-10aH,10'aH-[2,2'-bixanthene]-10a,10'a-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50956725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
638.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56283-72-8, 35287-69-5 | |
| Record name | Secalonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056283728 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Secalonic acid D | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=268922 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Secalonic acid D | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159631 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Secalonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001017604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl 1,1',5,5',8,8'-hexahydroxy-6,6'-dimethyl-9,9'-dioxo-5,5',6,6',7,7',9,9'-octahydro-10aH,10'aH-[2,2'-bixanthene]-10a,10'a-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50956725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Occurrence and Biosynthetic Origins
Biosynthesis Pathway Elucidation
Identification of Key Biosynthetic Intermediates
The biosynthesis of secalonic acids involves a series of enzymatic transformations from common polyketide precursors. Central to this pathway is the anthraquinone (B42736) emodin (B1671224) , which has been consistently identified as a crucial intermediate through various feeding studies using isotopically labeled compounds nih.gov. Emodin is derived from atrochrysone (B1255113) carboxylic acid, an enzyme-free intermediate released by polyketide synthase (PKS) enzymes.
Another significant intermediate is chrysophanol (B1684469) , with evidence suggesting that the biosynthetic route often proceeds from emodin via chrysophanol. The conversion of emodin to chrysophanol involves specific enzymatic reactions. Furthermore, endocrocin and cynodontin are frequently co-produced with secalonic acids in various organisms, implying their formation through a common branching pathway within the broader "emodin family" of compounds nih.gov.
The interconnectedness of these intermediates highlights a convergent strategy in fungal secondary metabolism, where a common set of early precursors can diverge to yield a wide array of structurally related natural products.
Enzymology of Xanthone (B1684191) Dimer Formation
The formation of secalonic acids involves the dimerization of tetrahydroxanthone monomer units. The tetrahydroxanthone skeleton itself is typically formed through the spontaneous cyclization of a biosynthetic intermediate, such as a diphenylmethanone analogue. This spontaneous cyclization is crucial for establishing certain stereochemical features in the monomer.
While the precise enzymatic mechanisms governing the dimerization process have been a subject of ongoing investigation, it is widely accepted that the oxidative dimerization of xanthone precursors is likely mediated by specific enzymes. Research suggests that cytochrome P450 monooxygenases may play a role in catalyzing the C-C bond formation during the dimerization step. Studies on the heterologous biosynthesis of tetrahydroxanthone dimers have also indicated that dimerizing enzymes, such as AacuE, can exhibit substrate promiscuity, influencing the product profile. Despite these insights, direct observation of enzymatic dimerization of the monomer units has been challenging, and the exact nature and extent of enzyme involvement remain areas of active research.
Genetic Basis of Secalonic Acid Production
The biosynthesis of secalonic acids is governed by specialized genetic machinery organized into biosynthetic gene clusters (BGCs).
Identification and Characterization of Biosynthetic Gene Clusters (BGCs)
Significant progress has been made in identifying and characterizing the BGCs responsible for this compound production in various fungal species. For instance, a known this compound biosynthesis cluster has been identified in Claviceps purpurea, with an accession like BGC0001886 in the MiBIG database. Similar BGCs have also been found in other this compound-producing fungi, including Penicillium oxalicum and Aspergillus aculeatus.
Genome mining studies have revealed that strains like Penicillium chrysogenum INA 01369 possess predicted gene clusters exhibiting approximately 31% similarity to the established Claviceps purpurea this compound biosynthesis cluster. These BGCs typically encompass genes encoding polyketide synthases (PKSs), which are central to the initial steps of polyketide assembly, along with other enzymes necessary for subsequent modifications and dimerization. The identification and characterization of these BGCs provide a genetic blueprint for understanding the entire biosynthetic pathway.
Homology Analysis of Genes Involved in Biosynthesis
Homology analysis of genes within this compound BGCs has provided valuable insights into their functions and evolutionary relationships. Genes encoding proteins required for the synthesis of key intermediates like emodin and chrysophanol are consistently found within these dimeric xanthone BGCs.
For example, in Penicillium chrysogenum INA 01369, genes showing significant identity to known this compound synthesis genes include a polyketide synthase (50% identity), a hypothetical tetrahydroxynaphthalene reductase (71% identity), and a hypothetical aflatoxin efflux pump (AFLT efflux pump, 50% identity). Comparative bioinformatics has also led to the prediction of specific enzyme functions, such as the identification of CPUR_05432 in Claviceps purpurea as a likely C-5 hydroxylase involved in this compound biosynthesis. This comparative genomic approach is crucial for inferring the roles of uncharacterized genes within the clusters and for understanding the conserved enzymatic steps across different this compound-producing organisms.
Stereochemical Control in Biosynthesis
The structural complexity of secalonic acids is further amplified by their distinct stereochemistry, characterized by chiral centers at positions C-5, C-6, and C-10a. The precise control over these stereocenters is a hallmark of their enzymatic biosynthesis.
During the formation of the tetrahydroxanthone monomer unit, the carboxymethyl group at position 10a and the methyl group at position 11 are enantioselectively positioned in a trans configuration. This stereoselective placement is attributed to a 1,3-axial pseudoaxial interaction during the spontaneous cyclization of the biosynthetic intermediate.
Mechanisms of Biological Action: Cellular and Molecular Insights
Anticancer and Cytotoxic Activities
Apoptosis Induction Pathways
Mitochondrial Pathway Activation
Secalonic acids are known to activate the intrinsic, or mitochondrial, apoptotic pathway. Secalonic acid F (SAF), for instance, induces apoptosis in hepatocellular carcinoma cells by activating caspases, specifically caspase-3 and caspase-9, through this pathway. nih.govidrblab.net This activation leads to mitochondrial damage and the generation of reactive oxygen species (ROS), which are critical events in initiating apoptosis. fishersci.ca The mitochondrial pathway involves the release of mitochondrial intermembrane proteins, such as cytochrome c, which subsequently associate with apoptotic protease-activating factor-1 (Apaf-1) to form the apoptosome, a complex essential for activating effector caspases like caspase-3. fishersci.ca Furthermore, this compound A (SAA) has demonstrated protective effects on dopaminergic neurons against 1-methyl-4-phenylpyridinium (MPP+)-induced cell death by acting through the mitochondrial apoptotic pathway. This neuroprotective mechanism involves the suppression of c-Jun N-terminal kinases (JNK) and p38 mitogen-activated protein kinases (MAPK) phosphorylation, downregulation of BCL2-associated X protein (Bax) expression, and inhibition of caspase-3 activation. mitoproteome.org
Upregulation of Pro-apoptotic Proteins (e.g., c-Jun, BIM, FasL)
Secalonic acids induce apoptosis by upregulating various pro-apoptotic proteins and modulating their degradation. This compound D (SAD) induces cancer cell death by activating the c-Jun/Src/STAT3 signaling axis. This action involves inhibiting the proteasome-dependent degradation of c-Jun, thereby increasing its protein levels. nih.govciteab.comresearchgate.net SAD's ability to activate JNK leads to the phosphorylation and activation of c-Jun, which is linked to cell apoptosis and may involve other pathways such as FasL, BIM, and caspase-3. researchgate.net In addition to c-Jun, SAF has been shown to suppress the expression of anti-apoptotic proteins, including Myeloid cell leukemia sequence 1 (Mcl-1) and B-cell lymphoma 2 (Bcl-2), while simultaneously enhancing the activation of pro-apoptotic cleaved caspase-3 and cleaved caspase-7. nih.gov SAF also induces apoptosis through caspase-3 activation and the modulation of Rho GDP-dissociation inhibitor 2 (RhoGDI2) protein. nih.gov The stimulation of caspase-3/7 activity by SAF further underscores its pro-apoptotic efficacy. nih.gov
Regulation of Intracellular Signaling Cascades
Secalonic acids exert significant regulatory effects on several intracellular signaling cascades that are crucial for cell proliferation, survival, and angiogenesis.
Secalonic acids, particularly SAD, significantly regulate the Akt/mechanistic Target of Rapamycin (mTOR) pathway. SAD inhibits Vascular endothelial growth factor (VEGF)-mediated angiogenesis in breast cancer by regulating the Akt/mTOR pathway. fishersci.canih.govcephamls.com More specifically, SAD represses Hypoxia-inducible factor 1-alpha (HIF1α)/VEGF-mediated angiogenesis through the Akt/mTOR/p70S6K signaling cascade. idrblab.netnih.govuni.lucephamls.comnih.gov This regulation by SAD inhibits cell survival and impacts key proangiogenesis factors, including HIF1α, Vascular endothelial growth factor receptor (VEGFR), Matrix metalloproteinase-2 (MMP-2), and Matrix metalloproteinase-9 (MMP-9). These effects can be reversed by co-treatment with Akt inhibitors or neutralizing VEGF antibodies. nih.gov Additionally, SAD has been observed to inhibit the Akt signaling pathway under glucose-starved conditions, an effect mediated by its uncoupling action on mitochondria. nih.gov In a cobalt chloride-induced hypoxia model, SAD reduced the expression levels of both Akt and phosphorylated Akt in human breast cancer MCF7 cells, further highlighting its role in regulating this critical pathway. nih.gov
This compound D (SAD) plays a role in modulating the SRC/Signal transducer and activator of transcription 3 (STAT3) signaling pathway. SAD induces cancer cell death by acting through the c-Jun/Src/STAT3 signaling axis, specifically by inhibiting the proteasome-dependent degradation of c-Jun in both sensitive and ATP-binding cassette transporter subfamily G member 2 (ABCG2)-mediated multidrug-resistant (MDR) cancer cells. nih.govciteab.comresearchgate.net The activation of JNK by SAD leads to the phosphorylation of c-Jun, which is subsequently linked to cell apoptosis via the c-Jun/Src/STAT3 pathway. researchgate.net Research indicates that both the phosphorylated and total protein levels of SRC and STAT3 are decreased following treatment with SAD, suggesting a comprehensive inhibitory effect on this pathway. researchgate.net
Secalonic acids are potent repressors of HIF1α/VEGF-mediated angiogenesis. The this compound family, including SAF, has been shown to inhibit VEGF-mediated angiogenesis through the Akt/mTOR pathway in breast cancer. fishersci.ca Notably, this compound D (SAD) actively represses HIF1α/VEGF-mediated angiogenesis by regulating the Akt/mTOR/p70S6K signaling cascade. idrblab.netnih.govuni.lucephamls.comnih.gov SAD has been demonstrated to inhibit multiple HIF1α/VEGF-arbitrated angiogenesis dynamics in human umbilical vascular endothelial cells (HUVECs) and human MCF-7 breast tumor xenografts. nih.gov Furthermore, SAD effectively suppressed VEGF-induced microvessel sprouting from rat aortic rings and inhibited blood vessel formation in Matrigel plug assays. nih.gov In a cobalt chloride-induced hypoxia model, SAD decreased the expression levels of hypoxia-inducing factor-1α (HIF-1α) in human breast cancer MCF7 cells. nih.gov The suppression of HIF-1α, a key factor in activating genes associated with angiogenesis, can hinder tumor cells from secreting VEGF and consequently impede tumor neovascularization. nih.govuni.lu
Antimicrobial and Antifungal Activities
Antifungal Modes of Action
Secalonic acids exhibit notable antifungal activities against various fungal species. This compound A has demonstrated antifungal efficacy against Microbotryum violaceum. wikipedia.org Other this compound compounds, including this compound A, have shown antifungal activity against Candida albicans, Aspergillus niger, and Fusarium oxysporum f. sp. cubense, with minimum inhibitory concentration (MIC) values of 6.25 mg/L, 6.25 mg/L, and 12.5 mg/L, respectively. mdpi.com this compound E also possesses antifungal properties, exhibiting strong activity against Microbotryum violaceum. researchgate.netmdpi.com Furthermore, novel this compound derivatives have been identified as promising antifungal leads, suggesting new modes of action in combating fungal infections. nih.gov this compound F1 also showed mild antifungal activity against Candida kefyr (IC50 68.9 µg/mL) and Candida albicans (IC50 83.0 µg/mL). oup.com
Table 3: Antifungal Activity of Secalonic Acids
| This compound Variant | Target Organism | Activity | Concentration/MIC/IC50 | Reference |
| This compound A | Microbotryum violaceum | Antifungal | Not specified | wikipedia.org |
| This compound A | Candida albicans | Antifungal | MIC 6.25 mg/L | mdpi.com |
| This compound A | Aspergillus niger | Antifungal | MIC 6.25 mg/L | mdpi.com |
| This compound A | Fusarium oxysporum f. sp. cubense | Antifungal | MIC 12.5 mg/L | mdpi.com |
| This compound F1 | Candida kefyr ATCC IL130 | Mild antifungal | IC50 68.9 µg/mL | oup.com |
| This compound F1 | Candida albicans ATCC 90018 | Mild antifungal | IC50 83.0 µg/mL | oup.com |
| This compound E | Microbotryum violaceum | Strong antifungal | Moderate (5-9 mm zone of inhibition at 50 µ g/disk ) | researchgate.netmdpi.com |
Antialgal Activities
Secalonic acids also demonstrate activity against various algal species. This compound A has been reported to possess antialgal activity against Chlorella fusca. wikipedia.org Similarly, this compound E exhibits antialgal properties against Chlorella fusca, showing moderate activity with zones of inhibition ranging from 5 to 9 mm at 50 µg per paper disk in an agar (B569324) diffusion assay. researchgate.netmdpi.com Furthermore, this compound D has shown antifouling activities by inhibiting the adhesion of fouling diatoms such as Navicula laevissima and Navicula exigua, with EC50 values of 6.67 µmol/L and 8.55 µmol/L, respectively. dntb.gov.uaresearchgate.net
Table 4: Antialgal Activity of Secalonic Acids
| This compound Variant | Target Alga/Diatom | Activity | Concentration/EC50 | Reference |
| This compound A | Chlorella fusca | Antialgal | Not specified | wikipedia.org |
| This compound E | Chlorella fusca | Antialgal | Moderate (5-9 mm zone of inhibition at 50 µ g/disk ) | researchgate.netmdpi.com |
| This compound D | Navicula laevissima | Antifouling | EC50 = 6.67 µmol/L | dntb.gov.uaresearchgate.net |
| This compound D | Navicula exigua | Antifouling | EC50 = 8.55 µmol/L | dntb.gov.uaresearchgate.net |
Advanced Analytical and Methodological Approaches in Secalonic Acid Research
Chromatographic Techniques for Isolation and Analysis
Chromatographic methods are indispensable for separating secalonic acids from complex matrices and for their subsequent quantification.
High-Performance Liquid Chromatography (HPLC) is widely employed for both the analysis and purification of secalonic acids. For instance, secalonic acid D (SAD) can be effectively resolved using reversed-phase HPLC. A method utilizing a µBondapak C18 column (10 µm) with an acetonitrile-water-glacial acetic acid-tetrahydrofuran solvent system (e.g., 5:3:0.5:0.5 for system A or 4:3:0.5:0.5 for system B) allows for the detection of SAD via ultraviolet absorbance at 340 nm. This approach can achieve detection limits as low as 0.6 to 0.7 ng of SAD. The linearity of detection for SAD has been established over a range of 1–50 ng, with high reproducibility in retention times, peak heights, and peak areas. HPLC has been successfully applied to analyze SAD in biological fluids such as spiked urine and bile samples without prior cleanup, and in ethyl acetate-extracted plasma samples nih.gov.
Another HPLC method for this compound A from the endophytic fungus Penicillium oxalicum employs an Agilent XDB-C18 column (250 mm x 4.6 mm, 5 µm) with a DAD detector. The mobile phase consists of methanol (B129727) and water (70:30, V/V) at a flow rate of 0.8 mL/min, with detection at 320 nm and a column temperature of 30°C. This method demonstrated a good linear relationship for this compound A in the range of 0.08 mg/L to 10.0 mg/L, with relative standard deviations (RSDs) less than 6% and a detection limit of 0.08 mg/L mycocentral.eu. Preparative HPLC, often with an ODS column and acetonitrile-water gradients, is also crucial for the purification of various this compound derivatives from fungal extracts chem960.comuni.lu.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) offers enhanced sensitivity and speed for the determination of secalonic acids. A sensitive UPLC-MS/MS method has been developed for the quantification of this compound F (SAF) in rat plasma. This method utilizes an Agilent SB-C18 column with a mobile phase comprising 0.5% formic acid in water and methanol (V:V = 20:80) at a flow rate of 0.3 mL/min. Detection is performed using a triple-quadrupole mass spectrometer with electrospray ionization (ESI) in multiple-reaction monitoring (MRM) mode. For SAF, the MS/MS ion transitions monitored were m/z 639.3 → 415.4, with emodin (B1671224) serving as the internal standard (m/z 269.0 → 225.1). The calibration curve for SAF showed linearity in the range of 2–500 ng·mL⁻¹ with a correlation coefficient greater than 0.99.
UPLC-MS/MS is also applied for the broad analysis of mycotoxins, including this compound D. Such methods typically involve chromatographic separation on a C18 column (e.g., ZORBAX Eclipse Plus C18, 150 × 2.1 mm, 1.8 μm) at 25°C, with eluents of methanol/water/acetic acid containing ammonium (B1175870) acetate. Analysis is performed in both positive and negative ionization modes using electrospray ionization (ESI) and dynamic multiple reaction monitoring (DMRM) acquisition to ensure optimal sensitivity and ionisation yields.
Spectroscopic Techniques for Structural Elucidation and Configuration Determination
Spectroscopic techniques are fundamental for unraveling the complex structures and determining the absolute configurations of secalonic acids.
Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D (¹H, ¹³C) and 2D NMR (COSY, HMBC, NOESY, DEPT, HMQC), is critical for elucidating the planar structures and relative configurations of this compound derivatives. For instance, the molecular formula of this compound D (C₃₂H₃₀O₁₄) was determined by ESI-MS, ¹H- and ¹³C-NMR spectra, with the NMR spectrum indicating a symmetrical dimer. Analysis of ¹H NMR spectra often reveals characteristic signals for methyl groups, aliphatic and aromatic protons, and protons involved in hydrogen bonding.
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS) is a powerful tool for determining the precise molecular formula of secalonic acids and their derivatives. HR-ESIMS provides accurate mass measurements, which are crucial for confirming the elemental composition of isolated compounds. For example, secalonic acids H and I were analyzed by HR-ESIMS, confirming their molecular formula as C₃₂H₂₈O₁₄ based on [M + Na]⁺ ions (m/z 659.1377). Similarly, secalonic acids J-M had their molecular formulas (C₃₂H₃₀O₁₄) determined by HR-ESIMS, showing [M + H]⁺ or [M + Na]⁺ ions with high accuracy chem960.com. HR-ESIMS data, often in conjunction with 2D NMR, is fundamental for the structural elucidation of this compound stereoisomers. For a new this compound derivative F-7, HR-ESIMS spectrum at m/z 653.1510 corresponded to the formula C₃₂H₃₀O₁₅, consistent with 18 degrees of unsaturation. This compound F1's chemical formula (C₃₂H₃₀O₁₄) was also confirmed by HRMS (ESI) data.
Circular Dichroism (CD) spectroscopy is a key technique for assigning the absolute configurations of chiral this compound molecules. This method often involves comparing experimental CD spectra with theoretically calculated electronic circular dichroism (ECD) spectra using quantum chemical calculations, such as Time-Dependent Density Functional Theory (TD-DFT-ECD). For secalonic acids H and I, their absolute configurations were established by comparing experimental and calculated ECD spectra. The absolute configurations of this compound stereoisomers from Penicillium chrysogenum have been determined through conformational NMR analysis and circular dichroism spectroscopy.
For this compound derivatives, specific Cotton effects in their CD spectra can be correlated with their absolute configurations. For example, a positive Cotton effect at 333 nm in the CD spectra of a this compound derivative (F-7) was found to be almost identical to that of this compound F, indicating similar relative configurations at specific chiral centers. The absolute configurations of 2,2′-secalonic acids have been determined by ECD spectroscopy, where negative Cotton effects around 330 nm (n–π* electronic transition) correspond to the S configuration at C-10a and C-10a′. The experimental CD spectra of secalonic acids J-M have shown good agreement with those of this compound D, further supported by quantum chemical ECD calculations chem960.com.
Microscopic Techniques for Cellular Phenotypes
Microscopic techniques are indispensable for visualizing the morphological alterations induced by this compound derivatives at the cellular level, offering direct evidence of their impact.
Scanning Electron Microscopy (SEM) is a powerful tool used to observe the detailed morphological changes in cells treated with this compound derivatives. Studies have shown that this compound derivatives, such as F-7 and this compound F1 (SF1), induce apoptosis, which is clearly evidenced by SEM. acs.orgnih.govresearchgate.netfigshare.comscilit.comnih.govnih.gov For instance, treatment of MDA-MB-231 triple-negative breast cancer cells with a this compound derivative resulted in characteristic apoptotic features like membrane blebbing and the formation of apoptotic bodies, observed through SEM in a concentration-dependent manner. acs.orgresearchgate.netfigshare.comnih.govnih.gov Similarly, SF1 has been shown to cause significant morphological changes and disruption of cell membrane integrity in Staphylococcus aureus, confirming its antimicrobial mechanism. nih.govscilit.comoup.comresearchgate.netresearchgate.netresearchgate.net
Phase contrast microscopy complements SEM by providing real-time observation of cellular responses to this compound derivatives. This technique has been employed to detect morphological changes such as decreased cell density in treated cells. acs.orgresearchgate.netnih.gov Further observations using fluorescence microscopy, often in conjunction with DNA staining (e.g., DAPI), reveal more specific apoptotic indicators including nuclear condensation, fragmentation of nuclei, shrinkage of cell size, and the formation of scattered apoptotic bodies, all in a concentration-dependent manner. acs.orgresearchgate.netnih.gov
Flow Cytometry in Cellular Activity Assays
Flow cytometry is a high-throughput technique crucial for quantitative analysis of cellular activities, particularly cell cycle progression and apoptosis. This compound derivatives have been extensively studied using this method to understand their antiproliferative mechanisms. acs.orgresearchgate.netfigshare.comnih.govnih.govnih.govresearchgate.netmdpi.compulsus.com
Flow cytometric analyses consistently demonstrate that this compound compounds induce apoptosis in various cancer cell lines. acs.orgresearchgate.netfigshare.comnih.govnih.govnih.govresearchgate.netmdpi.compulsus.com For example, a this compound derivative (F-7) induced mitochondrial damage and reactive oxygen species-mediated apoptosis in MDA-MB-231 cells. acs.orgresearchgate.netfigshare.comnih.govnih.gov
Furthermore, these compounds significantly impact cell cycle distribution. This compound derivative F-7 was shown to arrest the G1 phase of MDA-MB-231 cells in a dose-dependent manner. acs.orgresearchgate.netfigshare.comnih.govnih.gov this compound D (SAD) has been reported to induce G1/S phase block in GH3 cells, with its cytotoxic effect primarily mediated through apoptosis and partly involving the activity of the caspase family. nih.gov In other studies, SAD induced an increased number of cells in the G2/M phase in S1 and S1-MI-80 cells in a time-dependent pattern, linked to changes in cyclin B1 and CDC2 protein expression. researchgate.net this compound F (SAF) also induced G2/M arrests in HepG2 cells and S and G2/M arrest in NCI-H929 multiple myeloma cells. mdpi.compulsus.com
Table 1: Effects of this compound Derivatives on Cell Cycle and Apoptosis (Flow Cytometry Data)
| This compound Derivative | Cell Line | Effect on Cell Cycle | Apoptosis Induction | Reference |
| F-7 | MDA-MB-231 | G1 phase arrest | Yes | acs.orgnih.gov |
| This compound D (SAD) | GH3 | G1/S phase block | Yes | nih.gov |
| This compound D (SAD) | S1, S1-MI-80 | G2/M phase arrest | Yes | researchgate.net |
| This compound F (SAF) | HepG2, Hep3B | G2/M arrest | Yes | mdpi.com |
| This compound F (SAF) | NCI-H929 | S and G2/M arrest | Yes | pulsus.com |
Computational and In Silico Methodologies
Computational approaches, particularly molecular docking and quantum mechanical calculations, play a vital role in predicting and understanding the molecular interactions and structural characteristics of secalonic acids.
Molecular docking is extensively used to predict the binding affinity and interaction modes of this compound with potential protein targets. For instance, in silico studies have revealed that this compound F1 (SF1) interacts with respiratory chain succinate (B1194679) dehydrogenase in Staphylococcus aureus, severely affecting its activity. nih.govoup.comresearchgate.netresearchgate.net This interaction is a key aspect of SF1's antimicrobial mechanism. Beyond succinate dehydrogenase, molecular docking studies have also suggested that this compound F can inhibit other crucial enzymes, including aldehyde dehydrogenase (ALDH), mitogen-activated kinase protein (MPK4), and DNA topoisomerase 2 (TOP2) in Leishmania braziliensis. mdpi.com These interactions are typically characterized by various non-covalent bonds, such as Van der Waals bonds, hydrophobic interactions, and hydrogen bonds, involving the phenolic and aliphatic parts of the this compound molecule. mdpi.com
Table 2: Predicted Protein Targets of this compound Derivatives via Molecular Docking
| This compound Derivative | Target Organism | Protein Target(s) | Interaction Type (Predicted) | Reference |
| This compound F1 (SF1) | Staphylococcus aureus | Respiratory chain succinate dehydrogenase | Affects respiratory chain dehydrogenase activity | nih.govoup.com |
| This compound F (SAF) | Leishmania braziliensis | Aldehyde dehydrogenase (ALDH) | Van der Waals, hydrophobic, hydrogen bonds | mdpi.com |
| This compound F (SAF) | Leishmania braziliensis | Mitogen-activated kinase protein (MPK4) | Van der Waals, hydrophobic, hydrogen bonds | mdpi.com |
| This compound F (SAF) | Leishmania braziliensis | DNA topoisomerase 2 (TOP2) | Van der Waals, hydrophobic, hydrogen bonds | mdpi.com |
Determining the precise stereochemistry of complex natural products like secalonic acids is critical for understanding their biological activity. A combined quantum mechanical (QM)/NMR approach is frequently employed for this purpose, particularly for elucidating the relative configuration. acs.orgresearchgate.netfigshare.comnih.govnih.gov This methodology involves comparing experimental Nuclear Magnetic Resonance (NMR) chemical shift data (specifically 13C/1H NMR) with theoretically predicted values for various possible stereoisomers. acs.orgresearchgate.netnih.gov This comparative analysis helps in assigning the correct relative configuration. Furthermore, the assignment of absolute configuration often involves comparing calculated and experimental electronic circular dichroism (ECD) spectra. acs.orgresearchgate.netfigshare.comnih.govnih.gov The planar structure of new this compound derivatives is typically established using a combination of 1D and 2D NMR spectroscopy and Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF-MS). acs.orgresearchgate.netfigshare.comnih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies that aim to establish a mathematical relationship between the chemical structure of a molecule and its biological activity cdutcm.edu.cnchem960.com. This approach allows for the prediction of the activity of new or untested compounds based on their structural and physicochemical features, thereby aiding in drug discovery and development by reducing the need for extensive experimental synthesis and testing chem960.comresearchgate.net. QSAR models typically relate molecular descriptors (e.g., hydrophobic, electronic, steric properties) to a quantitative measure of biological activity, such as IC50 or MIC values cdutcm.edu.cnmdpi.comnih.gov.
While explicit QSAR models with detailed equations and descriptors specifically for a broad range of this compound derivatives are not extensively reported in the immediate literature, significant structure-activity relationship (SAR) investigations have been conducted. These SAR studies provide the foundational understanding necessary for QSAR modeling by correlating structural variations within the this compound family to observed biological effects.
Quantitative biological activity data, essential for QSAR studies, have been reported for various secalonic acids. For example, this compound D has shown remarkable anticancer activity against K562 and HL60 leukemia cancer cell lines, with IC50 values of 0.43 µM and 0.38 µM, respectively mdpi.com. It also demonstrated inhibitory activity against human topoisomerase I, with an IC50 of 0.16 µM mdpi.com. In terms of antimicrobial activity, this compound D exhibited direct antibacterial effects against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa (MICs of 4–16 μg/mL), and Pectobacterium carotovorum (MIC of 16 μg/mL) mdpi.com. This compound F displayed strong antibacterial activity against multidrug-resistant Staphylococcus aureus (MIC of 2 μg/mL) and P. carotovorum (MIC of 4 μg/mL) mdpi.com. It also showed antifungal activity against Aspergillus fumigatus (MIC of 16 μg/mL) and Aspergillus niger (MIC of 4 μg/mL) mdpi.com.
These quantitative activity data, coupled with the complex dimeric tetrahydroxanthone skeleton of secalonic acids, make them ideal candidates for future QSAR investigations. Such studies would involve calculating various molecular descriptors (e.g., topological, electronic, steric, and hydrophobic parameters) for a series of this compound derivatives and correlating these descriptors with their measured biological activities using statistical methods like multiple linear regression (MLR), support vector machines (SVM), or artificial neural networks (ANN) chem960.commycocentral.euresearchgate.net. This would allow for a more precise understanding of the structural features governing their diverse bioactivities and facilitate the rational design of novel, more potent analogs.
Bioinformatic Analysis of Gene Clusters
Bioinformatic analysis of gene clusters has been instrumental in unraveling the biosynthetic pathways of secalonic acids, which are complex polyketide-derived natural products. In filamentous fungi, the genes responsible for secondary metabolite biosynthesis are typically organized into contiguous gene clusters within the genome nih.gov. These biosynthetic gene clusters (BGCs) often contain genes encoding core enzymes (e.g., polyketide synthases, PKSs), tailoring enzymes that modify the core structure, transporter proteins for product export, and regulatory transcription factors nih.gov.
Research has identified gene clusters responsible for this compound biosynthesis in various fungal species, notably Claviceps purpurea and Aspergillus aculeatus wikipedia.orgwikidata.orgfishersci.ieeasychem.orgwikipedia.orguni.lu. For instance, a predicted gene cluster in Penicillium chrysogenum INA 01369, an Arctic-derived fungus, showed 31% similarity to the known this compound biosynthesis cluster from Claviceps purpurea (accession: BGC0001886) wikidata.orgwikipedia.org. Within this P. chrysogenum cluster, bioinformatics analysis revealed genes resembling known genes involved in this compound synthesis, including a polyketide synthase (50% identity), a hypothetical tetrahydroxynaphthalene reductase (71% identity), and a hypothetical AFLT efflux pump (50% identity) wikidata.orgeasychem.orgwikipedia.org. Two uncharacterized proteins with identities of 54% and 59% were also identified within this cluster wikidata.orgeasychem.orgwikipedia.org.
Interestingly, while secalonic acids were traditionally isolated from fungi, a gene cluster leading to their production has also been identified in the bacterium Streptomyces A-14 wikipedia.org. Bioinformatics analysis of this bacterial gene cluster revealed that its core polyketide biosynthesis gene exhibited only 24% identity to its fungal counterpart, suggesting a distinct biosynthetic route and mechanism in bacteria compared to fungi wikipedia.org. This highlights the diversity in natural product biosynthesis across different microbial kingdoms.
The biosynthetic pathway of secalonic acids is understood to involve anthraquinone (B42736) intermediates. Feeding studies using isotopically labeled compounds have confirmed emodin as a key intermediate in this compound biosynthesis in various fungal species fishersci.ienih.gov. Chrysophanol (B1684469) has also been identified as an intermediate in this compound biosynthesis in multiple species, suggesting a route where deoxygenation of emodin to chrysophanol occurs prior to oxidative ring cleavage fishersci.ienih.gov. Recent work on the this compound cluster from Aspergillus aculeatus has further confirmed the identity of a P450 dimerase encoding gene, which is crucial for the dimerization step that forms the characteristic dimeric xanthone (B1684191) structure of secalonic acids fishersci.ie.
Heterologous expression studies, such as Matsuda's team expressing the Aacu biosynthetic genes in Aspergillus oryzae, have successfully produced secalonic acids, thereby validating the identified gene clusters and enabling further characterization of the biosynthetic pathway wikidata.orgeasychem.org. These bioinformatic and genetic approaches provide a comprehensive understanding of how secalonic acids are produced in nature, paving the way for potential biotechnological production and pathway engineering for novel derivative synthesis.
Structure Activity Relationship Sar and Chemical Modification Studies
Comparative Analysis of Secalonic Acid Isomers and Analogues
The this compound family includes several isomers, such as secalonic acids A, B, D, and F, which exhibit a range of biological activities. nih.govnih.gov Comparative studies have revealed that even subtle structural differences between these isomers can result in distinct biological profiles.
For instance, this compound D (SAD) has been identified as a potent cytotoxic agent against various tumor cell lines. nih.gov Its diastereomer, this compound B, also possesses anticancer activity. nih.gov this compound A, the enantiomer of SAD, is noted for its antitumor properties as well. nih.gov The bioactivities are not limited to anticancer effects. This compound F (SAF) has demonstrated significant antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA) and the phytopathogen Pectobacterium carotovorum. nih.gov In a comparative study, SAF showed strong activity against MRSA with a Minimum Inhibitory Concentration (MIC) of 2 μg/mL, while SAD was effective against several Gram-negative bacteria with MICs ranging from 4–16 μg/mL. nih.gov
Analogues of secalonic acids, such as the monomeric tetrahydroxanthones known as blennolides, have also been studied. The isolation of blennolides (hemisecalonic acids) confirmed their existence as the monomeric units of the dimeric secalonic acids. researchgate.net These monomers and their derivatives also exhibit strong antifungal and antibacterial activities, highlighting that the core tetrahydroxanthone scaffold is a key pharmacophore. researchgate.net
| Compound | Isomeric Relationship | Observed Biological Activity | Specific Finding (Example) |
|---|---|---|---|
| This compound D (SAD) | Diastereomer of SAB, Enantiomer of SAA | Cytotoxicity against tumor cells, antibacterial, antibiofilm. nih.govnih.gov | Inhibits K562 cell cycle. nih.gov Effective against Gram-negative bacteria (MIC: 4-16 μg/mL). nih.gov |
| This compound F (SAF) | Isomer of SAD | Cytotoxicity against leukemia cells, antibacterial. nih.govresearchgate.net | Strong activity against MRSA (MIC: 2 μg/mL). nih.gov |
| This compound A (SAA) | Enantiomer of SAD | Antitumor properties. nih.gov | Reduces colchicine (B1669291) toxicity in rat cortical neurons. nih.gov |
| This compound B (SAB) | Diastereomer of SAD | Anticancer activity. nih.gov | Reported to have antitumor activity. nih.gov |
Influence of Stereochemistry on Biological Activities
Stereochemistry, the three-dimensional arrangement of atoms, is a critical determinant of the biological activity of chiral molecules like secalonic acids. mdpi.combiomedgrid.com The spatial orientation of functional groups affects how a molecule interacts with biological targets such as enzymes and receptors, leading to potentially vast differences in pharmacological effects between stereoisomers. biomedgrid.com
The this compound family provides clear examples of this principle. This compound D and this compound B are diastereomers, meaning they have different configurations at some, but not all, of their chiral centers. nih.govnih.gov While both show anticancer properties, their specific activities and potencies can differ. nih.gov A more distinct comparison is between this compound D and its enantiomer, this compound A. nih.gov Enantiomers are non-superimposable mirror images, and this mirror-image relationship often leads to different biological outcomes. For instance, SAD is known for its potent cytotoxicity against HL60/K562 cells, while its enantiomer, SAA, also has antitumor properties but is noted for other effects like reducing colchicine toxicity. nih.gov
This stereo-selectivity in biological action is fundamental in drug design and natural product chemistry. The specific 3D structure of each this compound isomer dictates its binding affinity and orientation within a biological target, thereby governing its efficacy and mechanism of action. biomedgrid.com
Impact of Dimeric Linkages (e.g., 2,2'-, 2,4'-, 4,4'-linked isomers) on Bioactivity
Research into other linkage types has revealed novel activities. For example, a naturally occurring 4,4'-linked isomer of this compound D (4,4′-SAD) has been isolated and studied. researchgate.net While the parent 2,2'-linked SAD is known for broad cytotoxicity, the 4,4′-SAD isomer was found to specifically stimulate apoptosis in human hepatocellular carcinoma cell lines (PLC/PRF/5 and HuH-7). researchgate.net This effect was achieved by activating caspases-3, -8, and -9 and regulating the Bax/Bcl-2 ratio. Furthermore, in vivo studies showed that 4,4′-SAD possessed antitumor efficacy in a mouse xenograft model. researchgate.net
This discovery underscores the importance of the dimeric linkage position in defining the therapeutic potential and mechanism of action. The change from a 2,2'- to a 4,4'-linkage alters the molecule's rotational freedom and the spatial relationship between the two monomeric units, which in turn modifies its interaction with biological targets, leading to a distinct and more specific antitumor profile.
| Compound | Dimeric Linkage | Reported Bioactivity | Mechanism of Action (Example) |
|---|---|---|---|
| This compound D (SAD) | 2,2'-biphenol (B158249) | Broad cytotoxicity against various tumor cells. nih.gov | Inhibition of DNA topoisomerase I, downregulation of c-Myc. nih.gov |
| 4,4'-linked this compound D (4,4'-SAD) | 4,4'-biphenol | Apoptosis induction in hepatocellular carcinoma cells. researchgate.net | Activation of caspase-3, -8, -9; regulation of Bax/Bcl-2 ratio. researchgate.net |
Chemical Derivatization and Analogue Synthesis for Activity Modulation
A key step in these syntheses is the construction of the complex tetrahydroxanthone monomer, followed by a late-stage dimerization to form the 2,2'-biphenol linkage. One successful approach utilized a copper(I)-mediated homodimerization of complex aryl stannane (B1208499) monomers. nih.gov This method proved effective under mild conditions, showing excellent functional group tolerance, which is crucial when working with complex molecules. nih.gov
By modifying the monomeric units before dimerization, chemists can introduce different functional groups at various positions on the this compound scaffold. This allows for a systematic investigation of how specific structural changes affect bioactivity. For instance, altering substituents on the aromatic rings or modifying the side chains could enhance potency, increase selectivity for cancer cells, or reduce toxicity. This synthetic versatility is essential for optimizing the therapeutic properties of the this compound scaffold and developing new lead compounds for drug discovery. nih.gov
Ecological and Biotechnological Research Implications
Environmental Contamination Research (e.g., foodstuffs) and Bioremediation Studies
Secalonic acid D (SAD) is a prominent mycotoxin primarily produced by fungi such as Penicillium oxalicum, which is a common contaminant of agricultural products like corn and other grains. nih.govwikipedia.org Recognized as a major environmental mycotoxin, its presence in foodstuffs poses a notable concern due to its inherent toxicity. nih.govnih.gov Broader research indicates that various secalonic acids, originating from Fusarium and Penicillium species, have been detected in a range of food items, including bread and beer. nih.gov The teratogenic and toxic characteristics of these compounds underscore the importance of understanding their prevalence and impact on food safety. nih.gov
Despite their known presence, there remains a significant gap in the understanding of the biological degradation pathways of secalonic acids and their precise levels and incidence within the global food and animal feed supply chains. nih.gov Addressing this gap necessitates the development of highly sensitive assay methods capable of accurately measuring these compounds in diverse matrices, including food, animal feed, and biological tissues and fluids, to better quantify dietary exposure. nih.gov
In the realm of bioremediation, certain fungal species have demonstrated potential in mitigating environmental contamination. Aspergillus uvarum, a fungus known to produce this compound, has been explored for its capacity in the bioremediation of industrial wastewaters, specifically olive mill and winery effluents. google.comresearchgate.net Studies have shown its effectiveness in reducing phenolic compounds, color, and chemical oxygen demand (COD) in these challenging waste streams. google.com The ability to isolate specific enzymes and metabolites from fungal extracts further suggests a promising pathway for developing targeted bioremediation strategies. google.com
Fungal-Host Symbiotic Relationships and Secondary Metabolite Production
Fungal endophytes, microorganisms that inhabit plant tissues without causing overt disease symptoms, are a rich and underexplored source of diverse secondary metabolites, including various this compound analogues. nih.govnih.govsci-hub.seresearchgate.net These endophytes engage in complex symbiotic relationships with their host plants, contributing to a range of ecological functions such as enhancing stress tolerance, promoting plant growth, and providing defense against competing microbes, herbivores, and insects. nih.govresearchgate.net The biosynthesis of intrinsic secondary metabolites, such as secalonic acids, is a crucial aspect of their interaction with the host and their competitive survival within the plant's internal environment. oup.com
For example, a novel this compound derivative, F-7, was successfully isolated from Aspergillus aculeatus MBT 102, an endophytic fungus found in association with Rosa damascena. nih.govacs.org Similarly, Periconia verrucosa, another endophyte residing within Rosa damascena, was identified as a producer of this compound F1 (SF1). oup.com Furthermore, Penicillium oxalicum, an endophytic fungus isolated from plants like Morus nigra and Ficus sycomorus, has been shown to produce this compound D. nih.govrsc.org These findings collectively highlight the profound influence of fungal-host symbiotic relationships on the production of secalonic acids, positioning endophytes as a valuable bioresource for the discovery of novel natural products with potential applications. nih.govnih.govsci-hub.se
Biotechnological Production and Strain Engineering
The study and production of fungal secondary metabolites often benefit from heterologous expression systems, which allow for the investigation of biosynthetic pathways in a controlled host environment, circumventing issues such as silent gene clusters in native producers under standard laboratory conditions. nih.govspringernature.com Aspergillus oryzae has emerged as a highly versatile and effective host for the heterologous expression and functional analysis of secondary metabolite biosynthetic gene clusters from other fungal species. nih.govspringernature.comencyclopedia.pubnih.govcabidigitallibrary.org Its utility is underpinned by well-established genetic manipulation techniques, the availability of strong promoters, and a robust metabolic flux that efficiently supplies the necessary precursors for polyketide and terpenoid synthesis. encyclopedia.pubnih.gov
Significant progress has been made in the heterologous expression of this compound biosynthetic pathways. Notably, research has demonstrated the successful expression of this compound biosynthetic genes from Claviceps purpurea—a primary source of ergot pigments and secalonic acids—within Aspergillus oryzae, leading to the production of secalonic acids. wikipedia.orggoogleapis.com This biotechnological approach not only facilitates the identification of novel biocatalysts but also enables the re-engineering of biosynthetic pathways through targeted gene swapping or the feeding of unnatural substrates to generate new compounds. encyclopedia.pub Advanced molecular toolkits, utilizing techniques such as yeast recombination and Gateway®-mediated site-specific recombination, further streamline the rapid assembly of complex gene clusters, ensuring high-level expression in A. oryzae. springernature.comnih.gov
Optimizing fermentation conditions is a critical step in enhancing the yield and efficiency of secondary metabolite production, including secalonic acids. nih.govresearchgate.netmdpi.com Research efforts have focused on identifying the ideal environmental parameters for fungal strains known to produce these compounds. For instance, studies on Penicillium chrysogenum INA 01369, a strain capable of producing secalonic acids, have meticulously investigated the impact of various cultivation conditions on metabolite yield. nih.govmdpi.com
It was determined that for P. chrysogenum INA 01369, the maximal yield of secalonic acids in the mycelial biomass was achieved after 14 days of incubation at a temperature of 20 °C under stationary culture conditions. nih.gov This highlights the crucial role of temperature in either inducing or repressing the secondary metabolic pathways in filamentous fungi. nih.gov
While specific comprehensive data tables for this compound optimization were not extensively detailed in the provided snippets, the general principles of fermentation optimization, applied to other fungal metabolites, are highly relevant. These typically involve systematic approaches such as single-factor experiments, orthogonal experiments, and response surface methodology to fine-tune critical parameters including carbon and nitrogen sources, initial pH, incubation temperature, agitation speed, and fermentation duration. researchgate.netmdpi.comfrontiersin.orgmdpi.com Such optimization strategies are essential for maximizing the production of valuable this compound compounds for further research and potential industrial applications.
Potential for Novel Bioactive this compound Analogue Discovery
The this compound family, characterized by its dimeric tetrahydroxanthenone structural skeleton, exhibits a broad spectrum of intriguing biological activities, positioning these compounds as promising candidates for the discovery of novel bioactive analogues. wikipedia.orgnih.govacs.orgclockss.org To date, a growing number of this compound analogues have been identified, including secalonic acids A, B, C, D, E, F, G, and more recently, H, I, J, K, L, and M, isolated from diverse fungal genera and lichens. wikipedia.orggoogleapis.comclockss.org
Research has elucidated a variety of pharmacological activities associated with these compounds:
Anticancer Activity: Secalonic acids A, D, and F have demonstrated significant anticancer properties. They exhibit cytotoxicity against various human cancer cell lines, including triple-negative breast cancer cells, HepG2 (hepatocellular carcinoma), Caco-2 (colorectal adenocarcinoma), HL60, and K562. wikipedia.orgnih.govresearchgate.netacs.orgnih.govrsc.org Their mechanisms of action include inducing apoptosis, causing mitochondrial damage, arresting the cell cycle, and inhibiting critical cellular processes such as DNA topoisomerase I and protein kinase C. nih.govacs.org
Antimicrobial Activity: Secalonic acids D and F have shown potent direct antibacterial effects. They are active against Gram-positive bacteria, including multidrug-resistant Staphylococcus aureus, and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. mdpi.comnih.gov this compound F has also displayed strong activity against phytopathogenic bacteria like Pectobacterium carotovorum, and various fungi, including Aspergillus fumigatus, Aspergillus niger, Candida albicans, and Fusarium solani. nih.govmdpi.comnih.gov Notably, this compound F1 (SF1) has been found to inhibit biofilm formation and modulate virulence factors in S. aureus. oup.com
Neuroprotective Effects: this compound A has exhibited neuroprotective capabilities, protecting rat cortical neurons against colchicine-induced toxicity and safeguarding dopaminergic neurons in a mouse model of Parkinson's disease. wikipedia.orgnih.gov
Antimalarial Activity: Certain this compound derivatives, such as this compound F, have demonstrated antimalarial activity against Plasmodium falciparum. researchgate.net
The continuous discovery of new this compound derivatives from diverse sources, particularly marine-derived fungi and endophytic fungi, highlights the significant potential for identifying compounds with novel structural features and unique biological activities. nih.govresearchgate.netoup.comacs.orgnih.govrsc.orgclockss.org Furthermore, chemical derivatization of existing secalonic acids represents a viable strategy to synthesize new analogues with enhanced or more targeted therapeutic potential, as evidenced by the development of novel derivatives possessing strong antitumor activity. google.comgoogleapis.com
Antimicrobial Activity of Secalonic Acids D and F nih.govmdpi.comnih.gov
| Compound | Microorganism Tested | MIC (µg/mL) / Activity |
| This compound D | Staphylococcus aureus (MRSA) | 4–16 µg/mL |
| Escherichia coli ATCC 25922 | 4–16 µg/mL | |
| Pseudomonas aeruginosa ATCC 27853 | 4–16 µg/mL | |
| Pectobacterium carotovorum VKM-B1247 | 16 µg/mL | |
| Aspergillus species | Not active | |
| This compound F | Staphylococcus aureus (MRSA) | 2 µg/mL |
| Pectobacterium carotovorum VKM-B1247 | 4 µg/mL | |
| Aspergillus fumigatus VKM F-37 | 16 µg/mL | |
| Aspergillus niger ATCC 16404 | 4 µg/mL | |
| Candida albicans ATCC 14053 | Active | |
| Fusarium solani VKPM F 890 | Active |
Future Directions and Emerging Research Avenues
Discovery of Undiscovered Secalonic Acid Analogues and Producer Organisms
The chemical diversity of secalonic acids suggests the existence of numerous undiscovered analogues with potentially novel structures and bioactivities. Current research has identified various fungal genera as producers, including Aspergillus, Penicillium, Claviceps, Clohesyomyces, and Cryptosporiopsis, among others mdpi.comontosight.aiwikipedia.org. Specifically, Penicillium chrysogenum from Arctic regions has shown the ability to produce secalonic acids D and F, highlighting extremophilic environments as promising sources for novel compounds mdpi.comnih.gov. Aspergillus aculeatus, an endophyte, has yielded new this compound derivatives like F-7, demonstrating the potential of endophytic fungi acs.orgnih.gov. Similarly, Claviceps yanagawaensis has led to the isolation of new analogues such as (-)-5-epi-F-7 and ergochrysin C scirp.orgoalib.com. Furthermore, marine-derived fungi, such as Penicillium oxalicum, have been a source for novel secalonic acids, including secalonic acids J-M clockss.org. Future efforts will likely focus on:
Targeted Screening : Employing advanced dereplication strategies and bioactivity-guided fractionation to identify new this compound variants from underexplored microbial niches, including marine environments, extreme habitats, and diverse plant endophytes nih.govclockss.orgresearchgate.net.
Genomic Mining : Utilizing bioinformatics tools to identify cryptic biosynthetic gene clusters (BGCs) in sequenced microbial genomes that may encode for the production of novel this compound analogues, even if the compounds are not expressed under standard laboratory conditions nih.govresearchgate.net.
Elucidation of Uncharacterized Biosynthetic Pathways and Enzymes
While a gene cluster responsible for this compound synthesis has been identified in Claviceps purpurea, and some key enzymes like polyketide synthase (PKS), tetrahydroxynaphthalene reductase, and cytochrome P450 monooxygenase have been implicated, the complete biosynthetic pathways for many this compound variants remain uncharacterized wikipedia.orgnih.govresearchgate.netnih.gov. Future research will aim to:
Enzyme Characterization : Isolate and characterize the specific enzymes involved in each step of this compound biosynthesis, particularly those responsible for the dimerization of xanthone (B1684191) monomers and subsequent tailoring modifications researchgate.netnih.gov. Studies on heterologous biosynthesis in model organisms like Aspergillus oryzae have already begun to reveal the substrate promiscuity of dimerizing enzymes (e.g., AacuE) and the selectivity control exerted by enzymes like Baeyer-Villiger monooxygenase (AacuH) nih.gov.
Pathway Reconstruction : Reconstruct the entire biosynthetic pathways for different this compound analogues using a combination of genetic manipulation, isotopic labeling, and enzyme assays. This will involve identifying all genes within the BGCs and assigning functions to their encoded proteins.
Synthetic Biology : Leverage synthetic biology approaches to engineer microbial hosts for the efficient and selective production of specific this compound analogues, or even novel, non-natural derivatives, by manipulating or introducing relevant biosynthetic genes nih.gov.
Integrated Multi-Omics Approaches in Mechanism of Action Studies
Understanding the precise mechanisms by which secalonic acids exert their biological effects is crucial. Integrated multi-omics approaches, encompassing genomics, transcriptomics, proteomics, and metabolomics, offer a holistic view of cellular responses to these compounds omicstutorials.comthermofisher.commdpi.commdpi.comfrontiersin.org. Future research will increasingly utilize these technologies to:
Target Identification : Employ proteomic and metabolomic profiling to identify cellular targets (e.g., proteins, enzymes, metabolic pathways) directly modulated by secalonic acids omicstutorials.comthermofisher.com. For instance, this compound F1 has been investigated for its interaction with succinate (B1194679) dehydrogenase oup.com.
Pathway Elucidation : Combine transcriptomic data (gene expression changes) with proteomic (protein abundance and modification) and metabolomic (metabolite changes) data to map the affected cellular pathways and networks, providing a comprehensive understanding of their mechanism of action omicstutorials.comthermofisher.commdpi.comfrontiersin.org.
Systems Biology Modeling : Develop computational models that integrate multi-omics data to predict and validate the complex interactions between secalonic acids and biological systems, moving beyond single-target studies to a "multi-targets, multi-components" paradigm frontiersin.org.
Development of Advanced Analytical Tools for Trace Analysis and Metabolomics
The accurate detection and quantification of secalonic acids, especially at trace levels in complex matrices, are vital for both discovery and ecological studies. Advancements in analytical chemistry are continuously improving these capabilities. Future directions include:
High-Resolution Mass Spectrometry (HRMS) : Further development and application of HRMS coupled with advanced chromatographic techniques (e.g., UHPLC-DAD-HRMS) for sensitive and selective detection, structural elucidation, and dereplication of known and novel secalonic acids in complex biological and environmental samples nih.gov.
Metabolomics Platforms : Enhancement of metabolomics platforms, combining techniques like NMR spectroscopy and various mass spectrometry approaches, for comprehensive profiling of secalonic acids and their metabolites in biological systems, enabling a deeper understanding of their fate and interactions thermofisher.com.
Miniaturization and Automation : Development of miniaturized and automated analytical systems for high-throughput screening and on-site detection of secalonic acids, facilitating rapid discovery and monitoring.
Exploration of Broader Ecological Roles and Inter-organismal Interactions
Beyond their known effects as mycotoxins or bioactive compounds, the ecological roles of secalonic acids in their natural environments are still being explored. They are secondary metabolites produced by fungi, and their production can be influenced by environmental factors such as salinity ontosight.airesearchgate.net. Future research will investigate:
Fungal-Plant Interactions : Delve deeper into the role of secalonic acids in the interactions between producer fungi and their host plants, particularly for endophytic fungi, where these compounds may mediate symbiotic or antagonistic relationships acs.orgnih.gov. Secalonic acids have been reported to be phytotoxic to certain plant species like wheat and barley ontosight.ai.
Microbial Ecology : Understand the function of secalonic acids in microbial communities, including their potential as signaling molecules, competitive agents, or protective compounds against other microorganisms in diverse ecosystems mdpi.comnih.govoup.com. For example, secalonic acids have demonstrated antimicrobial activity against various bacteria and fungi mdpi.comontosight.ainih.govoup.com.
Environmental Factors : Investigate how environmental cues (e.g., nutrient availability, temperature, pH, presence of other organisms) influence the production and chemical diversity of secalonic acids in their natural habitats mdpi.comnih.govresearchgate.net.
Compound Names and PubChem CIDs
Q & A
Basic Research Questions
Q. What are the key structural characteristics of secalonic acid, and how do they influence experimental design in bioactivity studies?
- Methodological Answer : this compound (SA) is a dimeric anthraquinoid mycotoxin with two enantiomeric forms (e.g., SA-A, SA-D, SA-F). Its structural complexity, including hydroxyl and methyl groups at specific positions, requires precise analytical techniques for characterization. Key steps include:
-
Spectroscopic Analysis : Use nuclear magnetic resonance (NMR) to confirm stereochemistry and high-resolution mass spectrometry (HR-MS) for molecular weight validation .
-
Chromatographic Separation : Employ reverse-phase HPLC with UV detection to resolve enantiomers, as their biological activities (e.g., anti-cancer vs. phytotoxic) differ significantly .
-
Experimental Design : When testing bioactivity, control for structural analogs (e.g., SA-F vs. SA-D) to avoid confounding results .
Table 1 : Key Physicochemical Properties of this compound D
Property Value Molecular Formula C32H30O14 Molecular Weight 638.57 g/mol pKa 4.20 ± 1.00 Boiling Point 869.3 ± 65.0 °C (760 Torr)
Q. How can researchers ensure reproducibility in detecting and quantifying this compound in fungal cultures?
- Methodological Answer :
- Strain Validation : Use authenticated strains (e.g., CCF 2062<sup>T</sup>) and document growth conditions (media, temperature) to standardize metabolite production .
- Extraction Protocols : Optimize solvent systems (e.g., ethyl acetate for lipophilic compounds) and validate recovery rates via spiked samples .
- Quantitative Analysis : Pair HPLC with diode-array detection (DAD) for peak purity assessment and calibration curves using certified standards .
Advanced Research Questions
Q. How can contradictory findings in this compound’s biological activities (e.g., anti-cancer vs. allelopathic effects) be methodologically reconciled?
- Methodological Answer : Contradictions often arise from differences in experimental models or structural analogs. Strategies include:
- Comparative Bioassays : Test SA analogs (e.g., SA-F vs. SA-D) on the same cell lines (e.g., HL60) and plant models (e.g., Zea mays) under identical conditions .
- Mechanistic Profiling : Use proteomics (e.g., 2D gel electrophoresis) to identify pathway-specific targets, such as caspase-3 activation in apoptosis vs. ROS induction in phytotoxicity .
- Meta-Analysis : Systematically review dose-response relationships across studies to identify thresholds for divergent effects .
Q. What analytical challenges arise in differentiating this compound analogs, and how can they be addressed?
- Methodological Answer :
- Challenge : Co-elution of analogs in chromatography due to similar polarity.
- Solutions :
- Tandem MS : Use MS/MS fragmentation patterns to distinguish analogs (e.g., SA-A vs. SA-D) based on unique ion clusters .
- Chiral Columns : Employ chiral stationary phases (e.g., cellulose-based) for enantiomeric resolution .
- Validation : Cross-validate results with synthetic standards or genetic knockout strains lacking specific biosynthetic genes .
Q. What statistical approaches are recommended for addressing variability in this compound production across fungal strains?
- Methodological Answer :
- Design : Use a nested ANOVA to account for intra- and inter-strain variability, with ≥3 biological replicates per strain .
- Data Normalization : Normalize SA yields to fungal biomass (dry weight) or reference metabolites (e.g., ergosterol) .
- Multivariate Analysis : Apply principal component analysis (PCA) to correlate environmental factors (pH, nutrients) with SA production .
Q. How can researchers elucidate the biosynthetic pathways of this compound to enable heterologous production?
- Methodological Answer :
- Genome Mining : Identify polyketide synthase (PKS) clusters in Aspergillus spp. using antiSMASH or PRISM .
- Gene Knockouts : Use CRISPR-Cas9 to disrupt candidate genes and monitor SA production via LC-MS .
- Isotope Labeling : Trace <sup>13</sup>C-acetate incorporation into SA backbone to confirm PKS-driven biosynthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
